REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)[C:7]=2[C:22](=O)[CH3:23])[CH2:3][CH2:2]1.[CH:25]([CH:27]1[CH2:32][CH2:31][CH2:30][N:29]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:28]1)=O.[C:40]([O:44][C:45](=[O:49])[CH2:46][C:47]#[N:48])([CH3:43])([CH3:42])[CH3:41].C([O-])(=O)C.[NH4+:54].C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl.O=C1O[C@H]([C@H](CO)O)C(O)=C1O>O1CCOCC1.C(OCC)(=O)C>[NH2:48][C:47]1[N:54]=[C:22]([C:7]2[C:8]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=3)=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)[CH:23]=[C:25]([CH:27]2[CH2:32][CH2:31][CH2:30][N:29]([C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH2:28]2)[C:46]=1[C:45]([O:44][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:49] |f:3.4|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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C1(CC1)COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
13.069 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1CN(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
6.902 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.507 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
1.079 g
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
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STIRRING
|
Details
|
stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
After stirred for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography on Silica-gel (hexane/ethyl acetate=2/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC(C)(C)C)C(=CC(=N1)C1=C(C=CC=C1OCC1=CC=C(C=C1)OC)OCC1CC1)C1CN(CCC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |